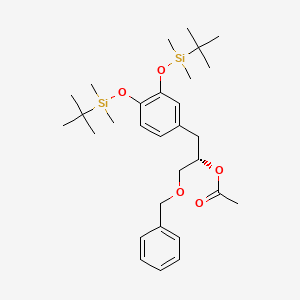

(S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate is a complex organic compound that features a benzyloxy group, two tert-butyldimethylsilyl (TBDMS) groups, and an acetate group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common approach is to first protect the hydroxyl groups on the phenyl ring using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide. The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow reactors and automated synthesis platforms.

化学反応の分析

Types of Reactions

(S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The acetate group can be reduced to an alcohol.

Substitution: The TBDMS groups can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove TBDMS groups.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Compounds with different functional groups replacing the TBDMS groups.

科学的研究の応用

Intermediate in Pharmaceutical Synthesis

One of the primary applications of this compound is as an intermediate in the synthesis of Trimebutine metabolites. Trimebutine is known for its use as an antispasmodic agent and a potential opioid receptor agonist. The synthesized compound contributes to the development of drugs targeting gastrointestinal motility disorders and pain management .

Synthetic Organic Chemistry

The compound serves as a valuable building block in synthetic organic chemistry due to its stereochemical properties and the presence of multiple functional groups. It can be utilized in the synthesis of various derivatives that may exhibit unique biological activities or serve as precursors for further chemical modifications .

Research on Opioid Receptor Activity

Recent studies have investigated the potential of (S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate in modulating opioid receptors. This research aims to explore its efficacy as a therapeutic agent with fewer side effects compared to traditional opioids, making it a subject of interest in pain management research .

Case Study 1: Trimebutine Metabolite Synthesis

In a recent study, researchers synthesized this compound as part of a broader investigation into Trimebutine metabolites. The study highlighted the compound's role in enhancing the bioavailability and efficacy of Trimebutine derivatives, which are being explored for their therapeutic potential against irritable bowel syndrome .

Case Study 2: Opioid Receptor Agonism

Another study focused on evaluating the compound's effects on opioid receptors. Researchers observed that certain derivatives exhibited selective agonistic activity, suggesting potential applications in developing new analgesics with reduced addiction risks. This case emphasizes the importance of this compound in advancing pain management therapies .

作用機序

The mechanism of action of (S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the benzyloxy group can participate in hydrogen bonding, while the TBDMS groups can provide steric protection to reactive sites.

類似化合物との比較

Similar Compounds

(S)-1-(Benzyloxy)-3-(3,4-dihydroxyphenyl)propan-2-yl acetate: Lacks the TBDMS groups, making it more reactive.

(S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-ol: Has a hydroxyl group instead of an acetate group.

Uniqueness

(S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate is unique due to the presence of both benzyloxy and TBDMS groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

生物活性

(S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate, with CAS number 1235828-02-0, is a synthetic compound that belongs to the class of aryloxy phenols. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The structural complexity and modifications in the molecule suggest various avenues for pharmacological applications.

- Molecular Formula : C30H48O5Si2

- Molecular Weight : 544.87 g/mol

- SMILES Notation : CC(=O)OC@HCc2ccc(OSi(C)C(C)(C)C)c(OSi(C)C(C)(C)C)c2

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its pharmacological effects and potential therapeutic applications. The compound's structure indicates it may interact with various biological targets.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Antioxidant Activity : Aryloxy phenols are known for their antioxidant properties. The presence of multiple hydroxyl groups in the structure could contribute to scavenging free radicals, thus providing protective effects against oxidative stress.

- Neuroprotective Effects : Given the structural similarities to other neuroactive compounds, there is potential for neuroprotective effects, which warrants further investigation.

Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds to assess their biological activities. For instance, research on related aryloxy phenols has shown promising results in inhibiting nitric oxide synthase (NOS), which is crucial for various physiological processes.

Case Studies

- A study evaluated a series of aryloxy phenols for their ability to inhibit different isoforms of NOS. Compounds with similar structural motifs demonstrated effective inhibition at low micromolar concentrations, suggesting that this compound could exhibit comparable activity .

Data Table: Biological Activity Comparison

特性

IUPAC Name |

[(2S)-1-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-phenylmethoxypropan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5Si2/c1-23(31)33-26(22-32-21-24-15-13-12-14-16-24)19-25-17-18-27(34-36(8,9)29(2,3)4)28(20-25)35-37(10,11)30(5,6)7/h12-18,20,26H,19,21-22H2,1-11H3/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIFZLBGTIORQL-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)COCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H](CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)COCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。